molecular formula C16H17N3O2 B13794428 N-(3-(p-Dimethylaminophenyl)imino-6-oxo-1,4-cyclohexadien-1-yl)acetamide CAS No. 64693-21-6

N-(3-(p-Dimethylaminophenyl)imino-6-oxo-1,4-cyclohexadien-1-yl)acetamide

Cat. No.: B13794428
CAS No.: 64693-21-6
M. Wt: 283.32 g/mol
InChI Key: LZFVZSSTYAVFGQ-UHFFFAOYSA-N
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Description

N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminophenyl group, an imino group, and a cyclohexadienone ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound often utilize solvent-free reactions due to their efficiency and cost-effectiveness. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide include other cyanoacetamide derivatives and substituted acetamides .

Uniqueness

What sets N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

64693-21-6

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide

InChI

InChI=1S/C16H17N3O2/c1-11(20)17-15-10-13(6-9-16(15)21)18-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3,(H,17,20)

InChI Key

LZFVZSSTYAVFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O

Origin of Product

United States

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